molecular formula C9H5F3O2 B8075797 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one

5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No.: B8075797
M. Wt: 202.13 g/mol
InChI Key: OGYJQJJCWRUPKS-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)bicyclo[420]octa-1,3,5-trien-7-one is a complex organic compound characterized by its bicyclic structure and the presence of a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves multiple steps, starting with the construction of the bicyclic core followed by the introduction of the trifluoromethoxy group. Common synthetic routes include:

  • Bicyclic Core Formation: This can be achieved through intramolecular cyclization reactions, often using transition metal catalysts to facilitate the formation of the bicyclic structure.

  • Trifluoromethoxy Group Introduction: The trifluoromethoxy group can be introduced using trifluoromethylation reagents, such as trifluoromethylating agents or trifluoromethoxylation reagents.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and alcohols.

  • Reduction: Alcohols, amines, and hydrocarbons.

  • Substitution: Amides, ethers, and esters.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological macromolecules. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Industry: It is utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the ATP-binding site of the kinase, preventing its activity. The trifluoromethoxy group enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways Involved:

  • Kinase Inhibition: Targets specific kinases involved in cell signaling pathways.

  • Antiviral Activity: Interferes with viral replication processes.

Comparison with Similar Compounds

  • 5-(Trifluoromethoxy)isatin: Used in the preparation of oxindole derivatives and isatin thiosemicarbazones.

  • (Trifluoromethoxy)benzene: A simpler compound with applications in organic synthesis and material science.

Uniqueness: 5-(Trifluoromethoxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one stands out due to its complex bicyclic structure and the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties compared to simpler trifluoromethoxy compounds.

This comprehensive overview highlights the significance of 5-(Trifluoromethoxy)bicyclo[420]octa-1,3,5-trien-7-one in various scientific fields and its potential for future applications

Properties

IUPAC Name

5-(trifluoromethoxy)bicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)14-7-3-1-2-5-4-6(13)8(5)7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYJQJJCWRUPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C1=O)C(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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